4-[4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Description
4-[4-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a pyrimidine ring via a piperazine moiety, with a morpholine substituent at the 2-position of the pyrimidine (Fig. 1). This structure integrates multiple pharmacophoric elements:
- Pyrazolo[1,5-a]pyrazine: A nitrogen-rich bicyclic system known for its role in kinase inhibition and receptor binding .
- Piperazine: Enhances solubility and serves as a flexible linker for optimizing spatial orientation .
- Morpholine: Improves pharmacokinetic properties, including metabolic stability and aqueous solubility .
Synthetic routes for analogous compounds typically involve sequential cross-coupling reactions, reductive amination, and palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions) . The compound’s structural complexity necessitates advanced purification techniques, such as flash chromatography, to achieve high purity (>95%) .
Properties
IUPAC Name |
4-[4-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-14-16-18(20-4-5-27(16)23-15)25-8-6-24(7-9-25)17-2-3-21-19(22-17)26-10-12-28-13-11-26/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQWIYYLZJNDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.4 g/mol. The structure features a morpholine ring connected to a pyrimidine and pyrazolo[1,5-a]pyrazine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazolo[1,5-a]Pyrazine Core : This is achieved through cyclization reactions involving 2-methylpyrazole derivatives.
- Pyrimidine and Morpholine Attachment : Subsequent reactions introduce the pyrimidine and morpholine groups via nucleophilic substitutions.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against protein kinases such as AXL and c-MET. These kinases play crucial roles in cancer progression and metastasis. Inhibition of these targets may lead to reduced tumor invasiveness and improved therapeutic outcomes .
Psychopharmacological Effects
Some studies suggest that piperazine derivatives possess psychopharmacological properties, potentially acting as anxiolytics or antidepressants. The morpholine component may enhance the central nervous system effects of the compound .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Study 2 | Enzyme Inhibition | Showed effective inhibition of AXL kinase activity with a Ki value indicating strong binding affinity. |
| Study 3 | Psychopharmacological Effects | Evaluated for anxiolytic effects in rodent models, showing reduced anxiety-like behaviors compared to controls. |
Scientific Research Applications
Molecular Details
- IUPAC Name : 4-[4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Molecular Formula : C21H21N7
- Molecular Weight : 371.4 g/mol
The structure of this compound features multiple pharmacophores, including a morpholine ring and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its biological activity.
Oncology
Research has indicated that compounds similar to this compound exhibit inhibitory effects on various kinases involved in cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to act as selective inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Case Studies
- A study demonstrated that pyrazolo[1,5-a]pyridine derivatives could effectively inhibit cancer cell proliferation in vitro by targeting these kinases .
Neurology
The compound's structural features suggest potential applications in treating neurological disorders. The piperazine and morpholine components are known to interact with neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety and depression.
Research Insights
- Investigations into similar compounds have revealed that they can modulate serotonin receptors, leading to anxiolytic effects .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties due to its complex structure. Compounds with similar pyrazole frameworks have been reported to exhibit antibacterial activity against various strains of bacteria.
Experimental Findings
- Research indicated that derivatives of pyrazolo compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Piperazine Substituents : Bulky groups (e.g., tert-butyl in compound 37) enhance selectivity but reduce solubility, whereas polar groups (e.g., methanesulfonyl in compound 23 ) improve solubility but may compromise membrane permeability .
- Morpholine vs. Other Groups : Morpholine-containing derivatives generally show superior metabolic stability over analogs with unsubstituted amines (e.g., compound 52 in ) .
Preparation Methods
Cyclization of 3-Methyl-5-aminopyrazole with Formate Derivatives
Adapting methods from CN103896951A, the pyrazolo[1,5-a]pyrazine core is synthesized via:
-
Intermediate formation : Reacting 3,3-dialkoxypropionate with methyl formate in alkaline conditions (e.g., NaH) to generate a β-ketoester intermediate.
-
Cyclization : Treating the intermediate with 3-methyl-5-aminopyrazole in toluene/acetic acid at 25–45°C for 24–48 hours, yielding ethyl 2-methylpyrazolo[1,5-a]pyrazine-6-carboxylate (72–85% yield).
-
Hydrolysis : Saponification with LiOH in THF/water provides the carboxylic acid derivative, a precursor for further functionalization.
Halogenation for Cross-Coupling
Chlorination or bromination at position 4 of the pyrazolo[1,5-a]pyrazine core enables subsequent piperazine coupling. Using PCl₅ in POCl₃ at 80°C achieves 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (89% yield).
Piperazine Functionalization and Pyrimidine Coupling
SNAr Reaction with Piperazine
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes SNAr with piperazine in DMF at 120°C, yielding 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (Table 1).
Pyrimidine Ring Assembly
The pyrimidine-morpholine subunit is constructed via:
-
Dichloropyrimidine synthesis : Condensing thiourea with malononitrile followed by chlorination.
-
Morpholine substitution : Reacting 2,4-dichloropyrimidine with morpholine in iPrOH at 80°C to afford 4-chloro-2-morpholinopyrimidine (92% yield).
Final Coupling and Optimization
Buchwald-Hartwig Amination
Coupling 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine with 4-chloro-2-morpholinopyrimidine employs Pd(dba)₂/Xantphos catalysis in toluene/Et₃N at 100°C (Table 2).
Reductive Amination Alternatives
For analogs requiring alkyl spacers, reductive amination of aldehyde intermediates with piperazine using NaBH(OAc)₃ in DCE achieves 68–74% yields.
Analytical Characterization and Purity Control
HPLC-MS : Final compounds show >95% purity (C18 column, 0.1% TFA/ACN gradient).
¹H NMR (400 MHz, DMSO-d6): Key signals include δ 8.42 (pyrazine-H), 3.75 (morpholine-OCH₂), and 2.50 (piperazine-NCH₂).
Challenges and Process Improvements
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine, and how are key intermediates validated?
- Methodology : The synthesis typically involves coupling pyrazolo[1,5-a]pyrazine and piperazine derivatives with pyrimidine-morpholine scaffolds. For example, Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) under inert atmospheres is used to introduce substituents (see Scheme 1 in ). Intermediates are validated via LC-MS, NMR, and elemental analysis. Impurity profiling (e.g., using HPLC with UV detection) ensures purity >98% .
Q. How is the structural identity of this compound confirmed in academic settings?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrazolo[1,5-a]pyrimidine derivatives (). Complementary techniques include ¹H/¹³C NMR (to verify substituent positions) and FT-IR (to confirm functional groups like morpholine rings) .
Q. What analytical methods are recommended for purity assessment and stability studies?
- Methodology :
- Purity : Reverse-phase HPLC with C18 columns (e.g., 90:10 methanol/water mobile phase) and UV detection at 254 nm ( ).
- Stability : Accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and oxidative conditions (H₂O₂), monitored via TLC and mass spectrometry .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve yield and scalability?
- Methodology :
- Catalyst screening : Compare PdCl₂(PPh₃)₂ vs. PdCl₂dppf for cross-coupling efficiency ( ).
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for reaction kinetics.
- Workflow : Use Design of Experiments (DoE) to optimize temperature, reagent ratios, and reaction time .
Q. How should contradictory bioactivity data (e.g., receptor binding vs. cellular assays) be resolved?
- Methodology :
- Mechanistic studies : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm target engagement.
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions (e.g., as seen with pyrazolo[1,5-a]pyrimidines in ).
- Data normalization : Account for differences in cell permeability or metabolic stability .
Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
- Methodology :
- pH optimization : Buffer solutions at pH 6–7 to minimize hydrolysis (kinetics studied via UV-Vis; see ).
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Stabilizers : Add antioxidants (e.g., ascorbic acid) for oxidative protection .
Q. How can computational modeling predict SAR for piperazine-pyrimidine derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina with receptor structures (e.g., KDR kinase PDB: 1Y6O) to map binding interactions.
- QSAR models : Train on datasets of similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to correlate substituent effects with activity ( ) .
Q. What experimental approaches validate the role of morpholine and piperazine moieties in target selectivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
